SK1-IN-1
Beschreibung
Eigenschaften
IUPAC Name |
(2S,3S)-N-[(1S)-1-[4-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenyl]ethyl]-3-hydroxypyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-14(24-22(28)20-18(27)12-13-23-20)16-7-9-17(10-8-16)21-25-19(29-26-21)11-6-15-4-2-3-5-15/h7-10,14-15,18,20,23,27H,2-6,11-13H2,1H3,(H,24,28)/t14-,18-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJANRNMFHNVOW-DCPHZVHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=NOC(=N2)CCC3CCCC3)NC(=O)C4C(CCN4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C2=NOC(=N2)CCC3CCCC3)NC(=O)[C@@H]4[C@H](CCN4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to SK1-IN-1: A Potent Inhibitor of Sphingosine Kinase 1
This guide provides a comprehensive technical overview of SK1-IN-1, a potent inhibitor of Sphingosine Kinase 1 (SK1). It is intended for researchers, scientists, and drug development professionals engaged in oncology, inflammation, and cell signaling research. This document delves into the core principles of the SK1 signaling pathway, the known characteristics of SK1-IN-1, and detailed protocols for its experimental application.
The Sphingosine Kinase 1 Signaling Axis: A Critical Node in Cellular Regulation
The sphingolipid metabolic pathway is a critical regulator of the delicate balance between cell survival and cell death. At the heart of this regulation lies a rheostat controlled by the relative levels of the pro-apoptotic lipid ceramide and the pro-survival lipid, sphingosine-1-phosphate (S1P). Sphingosine Kinase 1 (SK1) is the pivotal enzyme that catalyzes the phosphorylation of sphingosine to generate S1P, thereby shifting the balance towards proliferation, inflammation, and cell survival.[1]
SK1 is a cytosolic enzyme that, upon activation by various stimuli such as growth factors and cytokines, translocates to the plasma membrane.[1] The S1P it produces can act intracellularly or be exported to activate a family of five G-protein-coupled receptors (S1PRs), initiating downstream signaling cascades that influence cell migration, angiogenesis, and immune cell trafficking.[1] Given its central role in promoting cell survival and proliferation, SK1 is frequently overexpressed in a variety of cancers, making it a compelling target for therapeutic intervention.[2][3] The inhibition of SK1 is a promising strategy to increase pro-apoptotic ceramide levels and suppress tumor growth and inflammation.[2]
SK1-IN-1: Profile of a Potent SPHK1 Inhibitor
Physicochemical Properties
The fundamental properties of SK1-IN-1 are summarized below. This information is critical for the accurate preparation of stock solutions and experimental media.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-N-[(1R)-1-(4-{5-[(pentyl)oxy]-1,2-oxazol-3-yl}phenyl)ethyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide | |
| Synonyms | SK1-IN-1 | [4][5] |
| CAS Number | 1218816-71-7 | [4][5] |
| Molecular Formula | C₂₂H₃₀N₄O₃ | [4][5] |
| Molecular Weight | 398.50 g/mol | [4][5] |
| In Vitro Potency (IC₅₀) | 58 nM (against SPHK1) | [4] |
| Appearance | Light yellow to yellow solid | [4][5] |
| Solubility | ≥ 100 mg/mL in DMSO | [4][5] |
| Storage | Powder: -20°C (3 years)In solvent: -80°C (6 months) | [5] |
Pharmacokinetic Profile
Limited pharmacokinetic (PK) studies have been conducted in rats, providing initial insights into the compound's behavior in vivo.
| Parameter | Route | Dose (mg/kg) | Value | Source(s) |
| Half-life (t₁/₂) | IV | 1 | 4.30 hours | [4] |
| Oral | 3 | 7.5 hours | [4] | |
| Oral Bioavailability | Oral | 3 | 17.6% | [4] |
Expert Insight: The modest oral bioavailability suggests that for in vivo studies, formulation optimization may be necessary to improve exposure. The acceptable half-life, however, indicates that sustained plasma concentrations are achievable.
Experimental Design and Protocols
The following section provides detailed, self-validating protocols for the characterization of SK1-IN-1's activity. These methodologies are foundational for any researcher aiming to utilize this inhibitor.
Sources
- 1. Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Molecular docking analysis of sphingosine kinase 1 inhibitors for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: Dissolution and Preparation of SK1-IN-1 for Preclinical Research
Introduction: The Significance of SK1-IN-1 in Modern Drug Discovery
SK1-IN-1 is a potent, orally bioavailable small molecule inhibitor of Sphingosine Kinase 1 (SPHK1), demonstrating an IC50 value of 58 nM.[1][2] The SPHK1 enzyme is a critical node in cellular signaling, catalyzing the phosphorylation of the pro-apoptotic lipid sphingosine into the pro-survival lipid messenger, sphingosine-1-phosphate (S1P).[3][4] The balance between these lipids, often termed the "sphingolipid rheostat," dictates cell fate, influencing processes from proliferation and survival to migration and angiogenesis.[3][5]
In numerous pathological contexts, including oncology and fibrotic diseases, the SPHK1/S1P axis is dysregulated, promoting disease progression.[3][6][7] Consequently, inhibitors like SK1-IN-1 are invaluable tools for researchers investigating these pathways and developing novel therapeutic strategies. This guide provides a comprehensive, field-tested framework for the dissolution, preparation, and handling of SK1-IN-1 to ensure experimental reproducibility and integrity.
The SPHK1/S1P Signaling Axis: Mechanism of Action
Understanding the mechanism of SK1-IN-1 is foundational to its effective application. SPHK1, primarily a cytosolic enzyme, is recruited to the plasma membrane upon cellular stimulation.[4][8] There, it converts sphingosine to S1P. S1P can then act through two primary routes:
-
Intracellularly: S1P can directly influence internal cellular targets.[3]
-
"Inside-Out" Signaling: S1P is exported from the cell and acts as a ligand for a family of five G protein-coupled receptors (S1PR1-5) on the cell surface in an autocrine or paracrine fashion.[8][9]
Activation of S1PRs triggers downstream cascades (e.g., PI3K/AKT, ERK) that drive cell proliferation, survival, and migration.[10][11] SK1-IN-1 competitively inhibits the ATP-binding site of SPHK1, blocking S1P production. This action shifts the sphingolipid balance towards pro-apoptotic ceramide and sphingosine, thereby suppressing the oncogenic signaling driven by S1P.[3][12]
Caption: SPHK1 pathway and the inhibitory action of SK1-IN-1.
Physicochemical Properties and Storage
Accurate preparation begins with understanding the fundamental properties of the compound.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₃₀N₄O₃ | [1][2] |
| Molecular Weight | 398.50 g/mol | [1][2] |
| CAS Number | 1218816-71-7 | [1][2] |
| Appearance | Light yellow to yellow solid | [2] |
| Purity | ≥98% | [1] |
| IC₅₀ | 58 nM for SPHK1 | [1][2] |
Storage and Stability Guidelines:
To maintain the integrity and activity of SK1-IN-1, strict adherence to storage protocols is essential.
-
Solid Form: The lyophilized powder should be stored at -20°C and is stable for up to 3 years.[1][2] Protect from direct sunlight.[13]
-
Solvent Stocks: Solutions of SK1-IN-1 in DMSO should be stored at -80°C and are stable for at least 1 year.[1] To prevent degradation from repeated freeze-thaw cycles, it is imperative to aliquot the stock solution into single-use volumes immediately after preparation.[2]
Protocol I: Preparation for In Vitro Applications
For cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent. The high solubility of SK1-IN-1 in DMSO allows for the creation of concentrated stock solutions that can be diluted into aqueous cell culture media for experiments.
Causality Behind Choices:
-
Anhydrous DMSO: Using a fresh, high-purity, anhydrous (or low water content) grade of DMSO is critical.[2] DMSO is hygroscopic, and absorbed water can significantly decrease the solubility of hydrophobic compounds like SK1-IN-1, potentially leading to precipitation and inaccurate dosing.
-
Sonication: Physical agitation via sonication provides the necessary energy to overcome the activation energy of dissolution, ensuring a homogenous solution, especially at high concentrations.[1]
Step-by-Step Protocol:
-
Equilibration: Before opening, allow the vial of SK1-IN-1 powder to equilibrate to room temperature for 15-20 minutes to prevent condensation of atmospheric moisture onto the compound.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Dissolution: Vortex the vial vigorously. To ensure complete dissolution, place the vial in an ultrasonic water bath and sonicate for 10-15 minutes.[1] Gentle warming to 37°C can also be applied if necessary. Visually inspect the solution against a light source to confirm that no particulates remain.
-
Aliquoting and Storage: Immediately aliquot the clear stock solution into single-use volumes in appropriate low-retention microcentrifuge tubes. Store promptly at -80°C.
Stock Solution Calculation Table (for DMSO):
| Desired Stock Concentration | Mass of SK1-IN-1 (MW = 398.5) | Volume of DMSO to Add |
| 10 mM | 1 mg | 250.94 µL |
| 10 mM | 5 mg | 1.25 mL |
| 50 mM | 5 mg | 250.94 µL |
| 80 mg/mL (200.75 mM) | 10 mg | 125 µL |
Note: For final experimental conditions, the concentration of DMSO in the cell culture media should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Protocol II: Formulation for In Vivo Studies
The oral bioavailability of SK1-IN-1 necessitates a formulation that maintains its solubility and stability in an aqueous physiological environment.[1] A common and effective vehicle is a co-solvent system. The formulation provided here is a widely used starting point and may require optimization based on the specific animal model and administration route.
Causality Behind the Formulation:
-
DMSO: Acts as the primary solvent to initially dissolve the compound.
-
PEG300 (Polyethylene glycol 300): A water-miscible co-solvent that enhances the solubility of poorly water-soluble compounds.
-
Tween 80 (Polysorbate 80): A non-ionic surfactant and emulsifier that prevents precipitation of the compound when the formulation is diluted into the aqueous environment of the bloodstream or gastrointestinal tract.
-
Saline: The biocompatible vehicle that makes up the bulk of the final formulation volume.
Step-by-Step Protocol (for a 3.3 mg/mL solution):
This protocol is based on a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline (v/v/v/v) .[1] It is critical to add the solvents sequentially and ensure the solution is completely clear before adding the next component.
-
Initial Dissolution: Weigh the required amount of SK1-IN-1. In a sterile tube, add the required volume of 100% DMSO. For example, to make 1 mL of final solution, you would start with 100 µL of DMSO. Dissolve the SK1-IN-1 completely in the DMSO, using sonication if necessary.
-
Add Co-Solvent: To the clear DMSO solution, add the PEG300 (e.g., 400 µL for a 1 mL final volume). Vortex until the solution is homogenous and completely clear.
-
Add Surfactant: Add the Tween 80 (e.g., 50 µL for a 1 mL final volume). Vortex thoroughly until the solution is again homogenous and clear.
-
Final Vehicle Addition: Slowly add the sterile saline (e.g., 450 µL for a 1 mL final volume) to the mixture while vortexing. The final solution should be a clear, slightly viscous liquid.
-
Final Use: It is strongly recommended that this in vivo formulation be prepared fresh on the day of use.[1][2] Do not store this mixed vehicle formulation for extended periods. If slight precipitation occurs upon addition of saline, gentle warming and further sonication may be used to redissolve the compound.
Caption: Workflow for preparing the in vivo co-solvent formulation.
Safety and Handling
SK1-IN-1 is intended for research purposes only.[1] Standard laboratory safety protocols should be followed. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the compound in its solid or dissolved form. Handle in a well-ventilated area or chemical fume hood.
References
-
Sphingosine Kinase 1/S1P Signaling Contributes to Pulmonary Fibrosis by Activating Hippo/YAP Pathway and Mitochondrial Reactive Oxygen Species in Lung Fibroblasts. International Journal of Molecular Sciences. [Link]
-
SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE. Trends in Biochemical Sciences. [Link]
-
Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System. Frontiers in Pharmacology. [Link]
-
Role of Sphingosine-1-Phosphate Signaling Pathway in Pancreatic Diseases. MDPI. [Link]
-
Sphingosine kinase 1 expression is regulated by signaling through PI3K, AKT2, and mTOR in human coronary artery smooth muscle cells. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]
-
SK1-IN-1 | SPHK1抑制剂. MCE. [Link]
-
A novel role of sphingosine kinase-1 in the invasion and angiogenesis of VHL mutant clear cell renal cell carcinoma. The FASEB Journal. [Link]
-
Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors. Molecules. [Link]
-
Sphingosine kinase 1. Wikipedia. [Link]
-
Sphingosine Kinase 1 Isoform-Specific Interactions in Breast Cancer. Molecular & Cellular Proteomics. [Link]
Sources
- 1. SK1-IN-1 | S1P Receptor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine kinase 1 - Wikipedia [en.wikipedia.org]
- 6. Sphingosine Kinase 1/S1P Signaling Contributes to Pulmonary Fibrosis by Activating Hippo/YAP Pathway and Mitochondrial Reactive Oxygen Species in Lung Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sphingosine Kinase 1 Isoform-Specific Interactions in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Sphingosine kinase 1 expression is regulated by signaling through PI3K, AKT2, and mTOR in human coronary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel role of sphingosine kinase-1 in the invasion and angiogenesis of VHL mutant clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SK1-I | CAS 1072443-89-0 | Tocris Bioscience [tocris.com]
- 13. SK1-I hydrochloride | Sphingosine | SphK1 inhibitor | TargetMol [targetmol.com]
Application Notes & Protocols: Determining the Optimal Concentration of SK1-IN-1 for Cancer Cell Lines
Introduction: Targeting the Sphingolipid Rheostat in Oncology
Within the intricate network of cellular signaling, the sphingolipid pathway has emerged as a critical regulator of cell fate. Two key bioactive lipids, ceramide and sphingosine-1-phosphate (S1P), form a "sphingolipid rheostat" that balances pro-apoptotic and pro-survival signals. Ceramide is widely recognized for its role in inducing apoptosis and cell cycle arrest, while S1P promotes proliferation, survival, migration, and angiogenesis[1]. The enzyme Sphingosine Kinase 1 (SK1) is the fulcrum of this balance, catalyzing the phosphorylation of the pro-apoptotic sphingosine into the pro-survival S1P[1][2].
In numerous malignancies, SK1 is overexpressed, tipping the rheostat towards cell survival and proliferation, which is often correlated with tumor progression, resistance to therapy, and poor patient prognosis[2][3][4]. This non-oncogene addiction makes SK1 a compelling therapeutic target. Inhibition of SK1 can re-sensitize cancer cells to chemotherapy and induce apoptosis directly[1][4].
SK1-IN-1 is a potent and specific inhibitor of SK1 with a reported IC50 of 58 nM in enzymatic assays[5]. Its mechanism involves competing with the ATP-binding site of the kinase[6]. By inhibiting SK1, SK1-IN-1 decreases the intracellular pool of S1P, thereby shifting the sphingolipid balance back towards ceramide-induced apoptosis and cell cycle arrest. These application notes provide a comprehensive framework for researchers to determine the optimal, functionally-validated concentration of SK1-IN-1 for their specific cancer cell line of interest.
Chapter 1: The Experimental Strategy: A Multi-Faceted Approach
Determining the "optimal concentration" is not merely about identifying the IC50 (half-maximal inhibitory concentration) from a viability assay. A robust characterization involves a tiered approach to understand the inhibitor's cytostatic versus cytotoxic effects and to confirm its on-target activity. Our recommended workflow integrates three key experimental phases.
Figure 1: Recommended experimental workflow for validating SK1-IN-1 concentration.
Chapter 2: Phase 1 Protocol - Dose-Response Screening via MTT Assay
The initial step is to determine the IC50, the concentration at which SK1-IN-1 inhibits 50% of metabolic activity, which serves as a proxy for cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for this purpose. Metabolically active cells use mitochondrial reductase enzymes to convert the yellow MTT salt into purple formazan crystals[7].
Rationale for Key Parameters
-
Cell Seeding Density: Must be optimized to ensure cells are in the logarithmic growth phase throughout the experiment. Too few cells will result in a low signal; too many will lead to contact inhibition and altered metabolic states.
-
Concentration Range: A wide, logarithmic range (e.g., 0.1 nM to 100 µM) is essential to capture the full dose-response curve, from no effect to complete inhibition.
-
Time Points: Assessing viability at multiple time points (24, 48, 72 hours) reveals the time-dependency of the inhibitor's effect.
Detailed Protocol: MTT Assay
-
Cell Plating:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., via Trypan Blue exclusion).
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow for cell adherence and recovery.
-
-
Preparation of SK1-IN-1 Dilutions:
-
Prepare a high-concentration stock solution of SK1-IN-1 (e.g., 10-20 mM) in DMSO[5][8]. Aliquot and store at -80°C.
-
On the day of the experiment, perform a serial dilution of the stock solution in complete culture medium to create a range of treatment concentrations. It is critical to ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared SK1-IN-1 dilutions or vehicle control medium to the appropriate wells in triplicate.
-
Return plates to the incubator for 24, 48, or 72 hours.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well[9].
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will produce purple formazan crystals.
-
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader[11]. A reference wavelength of 630 nm can be used to subtract background absorbance[7].
-
Subtract the average absorbance of the medium-only blanks from all other readings.
-
Calculate percent viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.
-
Plot percent viability versus the log of SK1-IN-1 concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value[12][13].
-
Chapter 3: Phase 2 Protocol - Apoptosis Validation via Annexin V Staining
A decrease in MTT signal indicates reduced metabolic activity but does not distinguish between cell death (cytotoxicity) and inhibition of proliferation (cytostatic effect). Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard for quantifying apoptosis[14][15]. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V[14]. PI is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
Rationale for Key Parameters
-
Concentration Selection: Using concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) allows for the characterization of dose-dependent induction of apoptosis.
-
Controls: Unstained cells are used to set baseline fluorescence, while single-stained controls (Annexin V only, PI only) are essential for proper compensation and gating.
Detailed Protocol: Annexin V/PI Staining
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the vehicle control and selected concentrations of SK1-IN-1 (e.g., 0.5x, 1x, 2x IC50) for a relevant time point (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS, then detach them using a gentle, non-enzymatic method or brief trypsinization.
-
Combine the detached cells with their corresponding supernatant from the previous step.
-
Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and discard the supernatant[14].
-
-
Cell Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL[16].
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, APC) to the cell suspension[17].
-
Gently vortex and incubate for 15 minutes at room temperature in the dark[16].
-
Add 400 µL of 1X Binding Buffer to the tube.
-
Add 5 µL of Propidium Iodide (PI) staining solution just before analysis[17].
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer immediately (within 1 hour).
-
Using the single-stain controls, set the correct compensation and quadrants.
-
Quantify the cell populations:
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
-
Chapter 4: Phase 3 Protocol - Target Engagement via Western Blot
The final phase confirms that SK1-IN-1 is acting on its intended pathway. SK1/S1P signaling promotes cancer cell survival largely through the activation of downstream pro-survival kinases like AKT and ERK[18][19]. Therefore, effective inhibition of SK1 should lead to a decrease in the phosphorylated (active) forms of these proteins.
Figure 2: Simplified SK1 signaling pathway and the inhibitory action of SK1-IN-1.
Rationale for Key Parameters
-
Phosphatase Inhibitors: Essential during cell lysis to preserve the phosphorylation state of proteins, which can be rapidly reversed by endogenous phosphatases[20].
-
Blocking Agent: Bovine Serum Albumin (BSA) is preferred over milk for blocking, as milk contains phosphoproteins (like casein) that can cause high background when using phospho-specific antibodies[20].
-
Antibodies: Use of antibodies specific to both the phosphorylated form and the total form of a protein (e.g., p-AKT and total AKT) is crucial to determine if the change is in activation status rather than total protein expression.
Detailed Protocol: Western Blot for p-AKT
-
Cell Lysis:
-
Treat cells in 6-well or 10 cm plates with the functionally validated concentration of SK1-IN-1 for a short duration (e.g., 1-6 hours) to capture changes in signaling.
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail[20].
-
Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
Normalize all samples to the same concentration with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5 minutes[21].
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)[21].
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-p-AKT Ser473) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation[22].
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a digital imager or X-ray film.
-
If necessary, strip the membrane and re-probe for total AKT and a loading control (e.g., GAPDH, β-Actin) to ensure equal protein loading.
-
Chapter 5: Data Interpretation and Summary
A successful series of experiments will yield a comprehensive profile of SK1-IN-1's activity in the chosen cell line. The optimal concentration should not only reduce cell viability but also demonstrably induce apoptosis and suppress the SK1 signaling pathway.
Table 1: Summary of Expected Outcomes and Interpretations
| Parameter Measured | Assay | Expected Result with SK1-IN-1 | Interpretation |
| Cell Viability | MTT | Dose- and time-dependent decrease | Establishes the IC50 and effective concentration range for growth inhibition. |
| Apoptosis | Annexin V/PI | Dose-dependent increase in Annexin V+ cells | Confirms the inhibitor induces programmed cell death, indicating a cytotoxic mechanism. |
| Target Engagement | Western Blot | Decrease in p-AKT / p-ERK levels | Verifies that the inhibitor is acting on the intended SK1 downstream signaling pathway. |
By following this structured, multi-phase approach, researchers can confidently determine and validate the optimal concentration of SK1-IN-1, ensuring that subsequent mechanistic studies are built upon a solid and well-characterized foundation.
References
- Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
-
Shida, D., Takabe, K., & Milstien, S. (2017). Sphingosine Kinase 1 in Cancer. Cancer and Metastasis Reviews. [Link]
-
The Tumorigenic Effect of Sphingosine Kinase 1 and Its Potential Therapeutic Target. International Journal of Molecular Sciences. [Link]
-
Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [Link]
-
Annexin V Stain Protocol | Flow Cytometry Core. East Carolina University - Brody School of Medicine. [Link]
-
Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. MethodsX. [Link]
-
Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy. Cancers. [Link]
-
When the Sphingosine Kinase 1/Sphingosine 1-Phosphate Pathway Meets Hypoxia Signaling: New Targets for Cancer Therapy. Cancer Research. [Link]
-
Sphingosine-1-Phosphate Metabolic Pathway in Cancer: Implications for Therapeutic Targets. International Journal of Molecular Sciences. [Link]
-
Protein Phosphorylation in Western Blotting: Key Challenges & Solutions. Sino Biological. [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
SPHINGOSINE KINASE INHIBITORS AND CANCER: SEEKING THE GOLDEN SWORD OF HERCULES. British Journal of Pharmacology. [Link]
-
Sphingosine kinase 1 as an anticancer therapeutic target. Cancer Management and Research. [Link]
-
Targeting Sphingosine Kinases for the Treatment of Cancer. Advances in Cancer Research. [Link]
-
INSIGHT INTO THE ROLE OF SPHINGOSINE KINASE 1 (SK1) AND SPHINGOSINE-1-PHOSPHATE (S1P) IN THE ONSET AND DEVELOPMENT OF CANCER. ResearchGate. [Link]
-
Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
-
A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties. Oncotarget. [Link]
-
A novel role of sphingosine kinase-1 in the invasion and angiogenesis of VHL mutant clear cell renal cell carcinoma. The Journal of Biological Chemistry. [Link]
-
IC50 or cell viability experiment. YouTube. [Link]
-
RAPID AND ACCURATE IC50 DETERMINATION USING LOGARITHMIC CONCENTRATION GENERATOR. 16th International Conference on Miniaturized Systems for Chemistry and Life Sciences. [Link]
Sources
- 1. Sphingosine Kinase 1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Tumorigenic Effect of Sphingosine Kinase 1 and Its Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sphingosine kinase 1 as an anticancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SK1-IN-1 | S1P Receptor | TargetMol [targetmol.com]
- 6. Targeting Sphingosine Kinases for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. rndsystems.com [rndsystems.com]
- 9. atcc.org [atcc.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. m.youtube.com [m.youtube.com]
- 13. rsc.org [rsc.org]
- 14. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V Staining Protocol [bdbiosciences.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. mdpi.com [mdpi.com]
- 20. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 21. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 22. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
Measuring Changes in Sphingosine-1-Phosphate (S1P) Levels After SK1-IN-1 Treatment: An Application Note and Protocol Guide
Introduction: The Critical Role of Sphingosine Kinase 1 in Cellular Signaling
Sphingosine-1-phosphate (S1P) is a potent, bioactive signaling sphingolipid that plays a pivotal role in a myriad of cellular processes, including cell growth, proliferation, survival, migration, and angiogenesis.[1] It functions both as an intracellular second messenger and as an extracellular ligand for a family of five G protein-coupled receptors (S1PR1-5).[2][3] The intracellular concentration of S1P is tightly regulated by the enzymatic activity of sphingosine kinases (SKs), which catalyze the phosphorylation of sphingosine to S1P.[4][5]
There are two isoforms of sphingosine kinase, SK1 and SK2. SK1 has been a major focus of research due to its frequent overexpression in various cancers and its role in promoting tumorigenesis and chemoresistance.[6][7] Elevated SK1 activity leads to increased S1P levels, which can contribute to disease progression. Consequently, the development of specific inhibitors targeting SK1 has become a promising therapeutic strategy.[1][7]
SK1-IN-1 is a potent and selective inhibitor of SK1. By blocking the catalytic activity of SK1, SK1-IN-1 effectively reduces the intracellular and extracellular levels of S1P.[7] This reduction in S1P can, in turn, inhibit cancer cell proliferation, induce apoptosis, and suppress angiogenesis.[7] Therefore, the accurate measurement of S1P levels following treatment with SK1-IN-1 is a critical step in evaluating the compound's efficacy and understanding its mechanism of action in both basic research and drug development settings.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for measuring changes in S1P levels after treatment with SK1-IN-1. We will delve into the rationale behind experimental choices, provide detailed step-by-step protocols for various quantification methods, and offer insights into data analysis and troubleshooting.
The Sphingolipid Rheostat: A Delicate Balance
The cellular decision between survival and apoptosis is influenced by the dynamic balance between the levels of ceramide, sphingosine, and S1P, often referred to as the "sphingolipid rheostat". Ceramide and sphingosine are generally considered pro-apoptotic, while S1P is pro-survival.[8] SK1 sits at a critical juncture in this pathway, converting pro-apoptotic sphingosine into pro-survival S1P.[8] Inhibition of SK1 by compounds like SK1-IN-1 is expected to shift this balance towards apoptosis by decreasing S1P levels and potentially increasing ceramide and sphingosine levels.
Ceramide [label="Ceramide\n(Pro-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sphingosine [label="Sphingosine\n(Pro-apoptotic)", fillcolor="#FBBC05", fontcolor="#202124"]; S1P [label="Sphingosine-1-Phosphate (S1P)\n(Pro-survival)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SK1 [label="Sphingosine Kinase 1\n(SK1)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SK1_IN_1 [label="SK1-IN-1", shape=box, style="filled,dashed", fillcolor="#F1F3F4", fontcolor="#202124"]; S1P_Lyase [label="S1P Lyase", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; S1P_Phosphatase [label="S1P Phosphatase", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Degradation [label="Degradation Products", fillcolor="#F1F3F4", fontcolor="#202124"];
Ceramide -> Sphingosine [label="Ceramidase"]; Sphingosine -> S1P [label="ATP to ADP", dir=forward]; SK1 -> Sphingosine [dir=none]; SK1_IN_1 -> SK1 [label="Inhibits", style=dashed, arrowhead=tee]; S1P -> S1P_Lyase [dir=forward]; S1P -> S1P_Phosphatase [dir=forward]; S1P_Lyase -> Degradation; S1P_Phosphatase -> Sphingosine; }
Figure 1: The Sphingolipid Rheostat and the Action of SK1-IN-1.
Methodologies for S1P Quantification
Several robust and sensitive methods are available for the quantification of S1P in biological samples. The choice of method will depend on factors such as the required sensitivity, sample throughput, and available instrumentation. Here, we detail three commonly employed techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Fluorescence-Based Assays.
Start [label="Biological Sample\n(Cells, Plasma, Tissue)", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Lipid Extraction", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ELISA [label="ELISA", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LCMS [label="LC-MS/MS", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Fluorescence [label="Fluorescence Assay", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Analysis & Quantification", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Extraction; Extraction -> ELISA; Extraction -> LCMS; Extraction -> Fluorescence; ELISA -> Data; LCMS -> Data; Fluorescence -> Data; }
Figure 2: General Experimental Workflow for S1P Quantification.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, plate-based assay that offers high throughput and good sensitivity for the quantification of S1P. Commercial ELISA kits for S1P are readily available and are based on the principle of competitive binding.
Principle: In a competitive ELISA, S1P in the sample competes with a known amount of labeled S1P (e.g., biotinylated S1P) for binding to a limited number of anti-S1P antibody binding sites. The amount of labeled S1P bound to the antibody is inversely proportional to the amount of S1P in the sample.
This protocol is a general guideline; always refer to the specific instructions provided with your ELISA kit.
Materials:
-
S1P ELISA Kit (containing pre-coated microplate, S1P standard, detection antibody, HRP-conjugate, wash buffer, substrate, and stop solution)
-
Biological samples (cell lysates, plasma, serum, etc.)
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Microplate shaker (optional)
Procedure:
-
Reagent Preparation: Prepare all reagents, including standards, wash buffer, and samples, according to the kit manufacturer's instructions. Bring all reagents to room temperature before use.[9][10]
-
Standard Curve Preparation: Prepare a serial dilution of the S1P standard to generate a standard curve. A typical range might be from 0.1 to 1000 ng/mL.[10]
-
Sample Preparation:
-
Cell Lysates: Wash cells with cold PBS and lyse them using a suitable lysis buffer. Centrifuge to remove cellular debris.[9]
-
Plasma: Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge to separate the plasma.[9][10]
-
Serum: Allow blood to clot at room temperature, then centrifuge to separate the serum.[9][10]
-
-
Assay Procedure: a. Add a specific volume (e.g., 50 µL) of the standard, sample, or blank to the appropriate wells of the pre-coated microplate.[9][10] b. Immediately add the detection antibody (e.g., 50 µL) to each well.[9][10] c. Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 1 hour at 37°C).[9][10] d. Aspirate the liquid from each well and wash the plate multiple times (e.g., 3-5 times) with the prepared wash buffer.[9][10] e. Add the HRP-conjugate to each well and incubate as directed (e.g., 30 minutes at 37°C).[9] f. Repeat the washing step. g. Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15-20 minutes at 37°C) until a color change is observed.[9] h. Add the stop solution to each well to terminate the reaction.
-
Data Acquisition: Immediately read the absorbance of each well at 450 nm using a microplate reader.[9]
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of S1P in your samples.
Table 1: Troubleshooting Common ELISA Issues [11][12][13][14]
| Problem | Possible Cause | Solution |
| High Background | Insufficient washing, high concentration of detection antibody, prolonged incubation time. | Increase the number of wash steps, optimize antibody concentration, adhere to recommended incubation times. |
| Low Signal | Inactive reagents, insufficient incubation time, incorrect wavelength reading. | Use fresh reagents, ensure proper incubation times and temperatures, verify plate reader settings. |
| High Variation | Inaccurate pipetting, improper mixing of reagents, temperature variation across the plate. | Use calibrated pipettes, ensure thorough mixing of all solutions, incubate the plate in a stable temperature environment. |
| Poor Standard Curve | Improper dilution of standards, degraded standards. | Prepare fresh standards for each assay, ensure accurate serial dilutions. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for S1P quantification due to its high specificity, sensitivity, and ability to measure multiple lipid species simultaneously.[15][16]
Principle: This technique involves the separation of S1P from other lipids in the sample using liquid chromatography, followed by its detection and quantification using a tandem mass spectrometer. The mass spectrometer identifies S1P based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.
This protocol provides a general framework. Specific parameters will need to be optimized for your instrument and experimental setup.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole or Q-TOF)
-
C18 reversed-phase column
-
Solvents: Methanol, water, formic acid (LC-MS grade)
-
Biological samples
-
Chloroform
Procedure:
-
Sample Preparation (Lipid Extraction): a. To your sample (e.g., 100 µL of cell lysate or plasma), add a known amount of the internal standard.[2] b. Perform a liquid-liquid extraction using a mixture of chloroform and methanol. A common method is the Bligh and Dyer extraction.[15] c. After phase separation, collect the lower organic phase containing the lipids. d. Evaporate the solvent under a stream of nitrogen. e. Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.[2]
-
LC Separation: a. Inject the reconstituted sample onto the C18 column. b. Use a gradient elution with mobile phases typically consisting of water and methanol with a small percentage of formic acid to aid in ionization.[2][17]
-
Example Gradient: Start with a higher percentage of aqueous mobile phase and gradually increase the organic mobile phase to elute the lipids.
-
-
MS/MS Detection: a. Operate the mass spectrometer in positive electrospray ionization (ESI) mode. b. Use Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor ion (S1P) and a characteristic product ion after fragmentation.
-
Data Analysis: a. Integrate the peak areas for S1P and the internal standard. b. Calculate the ratio of the S1P peak area to the internal standard peak area. c. Generate a standard curve using known concentrations of S1P and the internal standard. d. Use the standard curve to determine the concentration of S1P in your samples.
Table 2: Troubleshooting Common LC-MS/MS Issues [19]
| Problem | Possible Cause | Solution |
| Poor Peak Shape | Column overload, improper mobile phase composition, column degradation. | Dilute the sample, optimize mobile phase, replace the column. |
| Low Signal Intensity | Poor ionization, sample degradation, instrument contamination. | Optimize ESI source parameters, ensure proper sample handling, clean the mass spectrometer. |
| High Background Noise | Contaminated solvents or reagents, carryover from previous injections. | Use high-purity solvents, implement a thorough wash protocol between samples. |
| Retention Time Shift | Changes in mobile phase composition, column temperature fluctuations, column aging. | Prepare fresh mobile phase, ensure stable column temperature, replace the column if necessary. |
Fluorescence-Based Assays
Fluorescence-based assays offer a simpler and often faster alternative to ELISA and LC-MS/MS, particularly for high-throughput screening applications. These assays typically use a fluorescently labeled S1P analog.
Principle: The assay measures the change in fluorescence properties of a specific probe upon binding to S1P or as a result of an enzymatic reaction involving S1P. For instance, a competition assay can be designed where S1P in the sample competes with a fluorescently labeled S1P for binding to an S1P-binding protein.
The specific protocol will vary depending on the assay kit or the fluorescent probe used.
Materials:
-
Fluorescence-based S1P assay kit or fluorescent S1P probe
-
Biological samples
-
Black microplate suitable for fluorescence measurements
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates or other biological samples as described for the ELISA protocol.
-
Assay Reaction: a. In a black microplate, combine the sample with the fluorescent probe and other reaction components as specified by the manufacturer. b. Incubate the plate for the recommended time and temperature to allow the reaction to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence microplate reader.
-
Data Analysis: Calculate the S1P concentration in the samples by comparing their fluorescence signals to a standard curve generated with known concentrations of S1P.
Data Analysis and Interpretation
After quantifying S1P levels, the next crucial step is to analyze and interpret the data in the context of your experiment.
Expected Outcome: Treatment with an effective dose of SK1-IN-1 is expected to cause a significant decrease in both intracellular and extracellular S1P levels. The magnitude of this decrease can vary depending on the cell type, the concentration of the inhibitor, and the treatment duration. Studies have shown that SK1 inhibitors can lead to a 2-fold to over 4-fold reduction in cellular S1P levels.[20][21]
Data Presentation:
-
Present your data clearly, for example, using bar graphs to compare S1P levels in control versus SK1-IN-1 treated groups.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.
-
It is often informative to measure S1P levels at multiple time points and with a range of SK1-IN-1 concentrations to determine the time-course and dose-dependency of the effect.
Table 3: Example Data Summary
| Treatment Group | S1P Concentration (ng/mL) ± SD | % Decrease from Control | p-value |
| Vehicle Control | 50.2 ± 4.5 | - | - |
| SK1-IN-1 (1 µM) | 24.8 ± 3.1 | 50.6% | <0.01 |
| SK1-IN-1 (5 µM) | 12.1 ± 2.0 | 75.9% | <0.001 |
| SK1-IN-1 (10 µM) | 8.5 ± 1.5 | 83.1% | <0.001 |
Conclusion
The accurate measurement of S1P levels is fundamental to understanding the efficacy and mechanism of action of SK1 inhibitors like SK1-IN-1. This application note has provided a detailed overview of the key methodologies for S1P quantification, including ELISA, LC-MS/MS, and fluorescence-based assays. By following the detailed protocols and considering the troubleshooting advice provided, researchers can obtain reliable and reproducible data. The choice of method will ultimately depend on the specific experimental needs and available resources. A well-designed experiment, coupled with precise and accurate S1P measurement, will provide valuable insights into the role of the SK1/S1P signaling axis in health and disease and aid in the development of novel therapeutic interventions.
References
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Sphingosine-1-Phosphate (S1P). Retrieved from [Link]
-
ELK Biotechnology. (n.d.). S1P(Sphingosine-1-Phosphate) ELISA Kit. Retrieved from [Link]
- Giles, C. A., et al. (2017). A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties. Oncotarget, 8(3), 4615–4629.
- Gorden, D. L., et al. (2011).
- Maceyka, M., & Spiegel, S. (2014). Sphingolipid metabolites in inflammatory disease.
-
Assay Genie. (n.d.). S1P (Sphingosine 1 Phosphate) ELISA Kit. Retrieved from [Link]
- Bielawski, J., et al. (2010). Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry. Methods in Enzymology, 478, 145–168.
- Dahlbäck, B., et al. (2015). Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation. Analytical and Bioanalytical Chemistry, 407(28), 8545–8554.
- Kobayashi, N., et al. (2017). Fluorescence-based rapid measurement of sphingosine-1-phosphate transport activity in erythrocytes. Journal of Lipid Research, 58(4), 804–813.
- Merrill, A. H. (2011). Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics. Chemical Reviews, 111(10), 6387–6422.
- Pyne, N. J., & Pyne, S. (2010). Sphingosine 1-phosphate and cancer.
- Maceyka, M., et al. (2012). SphK1 and SphK2, sphingosine kinase isoenzymes with opposing functions in sphingolipid metabolism. Journal of Biological Chemistry, 287(18), 14616–14623.
- Bandhuvula, P., et al. (2005). A rapid fluorescence assay for sphingosine-1-phosphate lyase enzyme activity. Analytical Biochemistry, 342(2), 349–351.
-
Synapse. (2025, May 9). Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide. Retrieved from [Link]
- Merrill, A. H., et al. (2007). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Methods, 41(4), 434–447.
- Xiang, Y., et al. (2010). SPHINGOSINE KINASE TYPE 1 INHIBITION REVEALS RAPID TURNOVER OF CIRCULATING SPHINGOSINE 1-PHOSPHATE. Journal of Biological Chemistry, 285(46), 35902–35910.
- Al-Juboori, S. I., et al. (2013). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research, 54(6), 1729–1737.
-
Agilent Technologies. (n.d.). An LC-MS/MS Method for Measurement of Sphingolipids in the Plasma of Pediatric Individuals with Disorders of Sphingolipid Metabolism. Retrieved from [Link]
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
- Jost, A. P., et al. (2017). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Journal of Visualized Experiments, (127), 56015.
-
Biomatik. (2023, September 22). Troubleshooting Common Issues In Elisa Kits: Tips And Strategies. Retrieved from [Link]
-
Surmodics IVD. (n.d.). Elisa Troubleshooting -Technical Issues. Retrieved from [Link]
- Al-Juboori, S. I., et al. (2013). Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors. Molecules, 18(11), 14280–14305.
- Asano, T., et al. (2021). Inhibition of Sphingosine Kinase 1 Reduces Sphingosine-1-Phosphate and Exacerbates Amyloid-Beta-Induced Neuronal Cell Death in Mixed-Glial-Cell Culture. International Journal of Molecular Sciences, 22(16), 8856.
-
Tulip Diagnostics. (n.d.). ELISA - Troubleshooting Aspects. Retrieved from [Link]
- Pyne, S., & Pyne, N. J. (2017). Sphingosine Kinase 1 in Cancer. Cancer Letters, 404, 93–96.
- Chen, Q., et al. (2018). Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer.
- Zhang, Y., et al. (2021). Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases. Frontiers in Immunology, 12, 764835.
- Al-Juboori, S. I., et al. (2016). Determination of Sphingosine-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry. Metabolites, 6(3), 26.
- Said, R., & El-Beqqali, A. (2018). Advanced sample preparation techniques prior to LC-MS.
Sources
- 1. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. assaygenie.com [assaygenie.com]
- 4. Measurement of the Spatial Distribution of S1P in Small Quantities of Tissues: Development and Application of a Highly Sensitive LC-MS/MS Method Combined with Laser Microdissection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Rapid Fluorescence Assay for Measuring Sphingosine-1-Phosphate Transporter Activity in Erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases [frontiersin.org]
- 8. lipidmaps.org [lipidmaps.org]
- 9. cloud-clone.com [cloud-clone.com]
- 10. elkbiotech.com [elkbiotech.com]
- 11. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 12. biomatik.com [biomatik.com]
- 13. Surmodics - Elisa Troubleshooting -Technical Issues | Surmodis [shop.surmodics.com]
- 14. tulipgroup.com [tulipgroup.com]
- 15. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 16. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of Sphingosine-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry [mdpi.com]
- 18. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. zefsci.com [zefsci.com]
- 20. A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. SPHINGOSINE KINASE TYPE 1 INHIBITION REVEALS RAPID TURNOVER OF CIRCULATING SPHINGOSINE 1-PHOSPHATE - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Reproducibility of SK1-IN-1 Based Studies
Introduction
Welcome to the technical support center for SK1-IN-1, a potent and orally available inhibitor of Sphingosine Kinase 1 (SPHK1). SPHK1 is a critical enzyme that catalyzes the phosphorylation of the pro-apoptotic lipid sphingosine to the pro-survival lipid sphingosine-1-phosphate (S1P).[1] The SPHK1/S1P signaling axis is a key regulator of diverse cellular processes, including proliferation, survival, migration, and inflammation, and its dysregulation is implicated in cancer and other diseases.[2][3]
SK1-IN-1 offers a valuable tool for investigating this pathway, with a reported IC₅₀ of 58 nM for SPHK1.[4][5] However, like many small molecule inhibitors, achieving consistent and reproducible results requires careful attention to experimental detail. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot common issues, optimize experimental design, and ensure the integrity of their findings. It is structured to move from general knowledge (FAQs) to specific problem-solving (Troubleshooting Guide) and finally to practical application (Protocols).
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common foundational questions regarding the use of SK1-IN-1.
Q1: What is the primary mechanism of action for SK1-IN-1? SK1-IN-1 is a potent inhibitor of the enzyme Sphingosine Kinase 1 (SPHK1).[5] It functions by preventing SPHK1 from phosphorylating its substrate, sphingosine. This inhibition leads to two primary consequences: a decrease in the intracellular and extracellular levels of the pro-proliferative signaling molecule S1P, and an accumulation of the pro-apoptotic precursors, sphingosine and ceramide.[1] This shift in the balance of these sphingolipids, often called the "sphingolipid rheostat," is central to its biological effects.
Q2: How should I prepare and store stock solutions of SK1-IN-1? Proper preparation and storage are critical for maintaining the compound's activity and ensuring reproducible concentrations.
-
Solvent Selection: SK1-IN-1 is highly soluble in DMSO. Vendor data indicates solubility of at least 80 mg/mL (200.75 mM) in DMSO.[4] For in vitro studies, DMSO is the recommended solvent for creating a high-concentration primary stock.
-
Stock Solution Preparation: To prepare a 10 mM stock solution, dissolve 3.985 mg of SK1-IN-1 (MW: 398.50 g/mol ) in 1 mL of high-purity, anhydrous DMSO. Use of newly opened DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[5][6] Sonication or gentle warming may be used to aid dissolution.[4][5]
-
Storage: Store the powder at -20°C for up to 3 years.[5] The DMSO stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years.[5][7]
Q3: The reported IC₅₀ for SK1-IN-1 is 58 nM, but my experimental value is different. Why? It is very common for experimentally determined IC₅₀ values to differ from those reported by manufacturers.[8] This variability is not necessarily an indication of a problem with the compound or the experiment but is often due to differences in experimental conditions.[9][10]
-
Cell Line Specificity: Different cell lines express varying levels of SPHK1 and may have different dependencies on the S1P signaling pathway. A cell line with higher SPHK1 expression or one that is "addicted" to S1P signaling may show a lower IC₅₀.[8]
-
Assay Conditions: The IC₅₀ value is highly dependent on assay parameters. Factors such as ATP concentration (if using a kinase activity assay), substrate concentration, enzyme concentration, incubation time, and the specific endpoint being measured (e.g., cell viability vs. enzyme activity) can all influence the result.[10][11]
-
Cell Density and Serum: The density at which cells are plated and the concentration of serum in the culture medium can affect cell proliferation rates and compound efficacy, thereby altering the apparent IC₅₀.
Q4: What are the known downstream effects of SPHK1 inhibition that I can use as pharmacodynamic markers? Confirming target engagement is a crucial self-validating step in any experiment. Inhibition of SPHK1 by SK1-IN-1 should lead to measurable changes in downstream signaling pathways. A key downstream event regulated by the SPHK1/S1P axis is the phosphorylation of Focal Adhesion Kinase (FAK), which is important for cell migration and invasion.[12] Therefore, a reduction in phosphorylated FAK (p-FAK) levels upon treatment with SK1-IN-1 can serve as a robust pharmacodynamic marker. Other downstream pathways influenced by S1P receptor signaling include ERK and Akt, though these can be context-dependent.[2][13]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems that may arise during experimentation.
Problem: My SK1-IN-1 precipitated when I added it to my cell culture medium.
-
Causality: This is almost always a solubility issue. While SK1-IN-1 is soluble in DMSO, its solubility in aqueous solutions like cell culture medium is much lower. The final concentration of DMSO in your medium is also a critical factor.
-
Solution Pathway:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells and can also cause the compound to crash out of solution. A final concentration of 0.1% is ideal for most cell lines.
-
Serial Dilutions: Do not add your high-concentration DMSO stock directly to the full volume of medium. Perform an intermediate dilution step in medium. For example, dilute your 10 mM stock 1:100 in medium to make a 100 µM working solution, then add the appropriate volume of this working solution to your cells.
-
Pre-warm Medium: Always add the compound to pre-warmed (37°C) medium and mix gently but thoroughly by inverting or swirling. Adding to cold medium can decrease solubility.
-
Verify Stock Integrity: If precipitation persists, your stock solution may have degraded or the DMSO may have absorbed water. Consider preparing a fresh stock solution from powder.[5]
-
Problem: I am not observing the expected biological effect (e.g., decreased proliferation, apoptosis).
-
Causality: This can stem from several factors, including insufficient compound concentration, incorrect timing, or inherent resistance of the chosen cell model.
-
Solution Pathway:
-
Perform a Dose-Response Curve: Do not rely on a single concentration. Test a wide range of SK1-IN-1 concentrations (e.g., from 1 nM to 10 µM) to determine the optimal effective dose for your specific cell line and endpoint.
-
Conduct a Time-Course Experiment: The effects of SPHK1 inhibition may not be immediate. Cellular responses like apoptosis or changes in proliferation can take 24, 48, or even 72 hours to become apparent.[10] Assess your endpoint at multiple time points.
-
Confirm Target Engagement: Before concluding the compound is ineffective, verify that it is inhibiting its target in your system. Use Western blotting to check for a decrease in downstream markers like p-FAK, as described in the FAQs.[12]
-
Assess SPHK1 Expression: Check the baseline expression level of SPHK1 in your cell line via Western blot or qPCR. Cells with very low or absent SPHK1 expression are unlikely to respond to a selective SPHK1 inhibitor.
-
Consider Isoform Specificity: SK1-IN-1 is selective for SPHK1. It is possible that your cell model relies more heavily on the SPHK2 isoform, which would not be targeted.
-
Problem: I am observing high variability between my experimental replicates.
-
Causality: High variability compromises data integrity and is often caused by technical inconsistencies in assay setup.
-
Solution Pathway:
-
Pipetting Technique: Ensure pipettes are properly calibrated. When working with small volumes, even minor inaccuracies can lead to large percentage errors. For viscous solutions or when dispensing into plates, consider using reverse pipetting techniques.[11]
-
Mixing: Ensure all solutions (compound dilutions, cell suspensions) are homogenous before dispensing. After adding reagents to a plate, mix gently (e.g., on an orbital shaker for 30 seconds) to ensure even distribution without introducing bubbles.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate solutes and affect cell health and compound efficacy.[14] To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile water or PBS to create a humidity barrier.
-
Cell Seeding: Ensure a uniform, single-cell suspension before plating. Clumped cells will lead to uneven growth and inconsistent results. Use a cell counter to ensure the same number of cells is added to each well. Allow cells to adhere and recover for 24 hours before adding the compound.[14][15]
-
Problem: My in vivo results are not consistent with my in vitro data.
-
Causality: A successful outcome in vitro does not guarantee in vivo efficacy. This discrepancy is often due to pharmacokinetic (PK) and pharmacodynamic (PD) challenges, primarily related to compound formulation and bioavailability.[1]
-
Solution Pathway:
-
In Vivo Formulation: SK1-IN-1 has poor aqueous solubility. A simple saline or PBS solution is not a viable vehicle. A standard formulation for oral administration is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[4] It is critical to prepare this formulation by adding the solvents sequentially and ensuring the compound is fully dissolved at each step.[4][5]
-
Bioavailability: SK1-IN-1 is reported to have "modest" oral bioavailability (17.6% in rats).[4] This means only a fraction of the administered dose reaches systemic circulation. You may need to adjust your dosing regimen (concentration or frequency) based on preliminary PK studies.
-
Metabolic Stability: The compound's half-life is also a factor (4.3 hours IV, 7.5 hours oral in rats).[4] If the compound is cleared too quickly, it may not reach a sufficient concentration at the tumor site for a long enough duration to exert its effect.
-
Establish a PK/PD Relationship: Before a full efficacy study, it is advisable to perform a pilot study. Administer a single dose of SK1-IN-1 and collect tissue samples (e.g., tumor, plasma) at different time points. Analyze compound levels (PK) and target inhibition (e.g., p-FAK levels in the tumor, PD) to confirm that the drug is reaching its target and engaging it effectively at the chosen dose.
-
Section 3: Key Experimental Protocols
These protocols provide validated, step-by-step methodologies for core experiments.
Protocol 1: Preparation of SK1-IN-1 Stock and Working Solutions
Objective: To prepare accurate and stable solutions for in vitro experiments.
Materials:
-
SK1-IN-1 powder (MW: 398.50)
-
High-purity, anhydrous DMSO (newly opened)
-
Sterile 1.5 mL microcentrifuge tubes
-
Calibrated pipettes
-
Sonicator bath (optional)
Procedure:
-
Pre-calculation: Determine the mass of SK1-IN-1 needed. To make 1 mL of a 10 mM stock, you need: 1 mL * (10 mmol/L) * (1 L/1000 mL) * (398.5 g/mol) * (1000 mg/g) = 3.985 mg.
-
Weighing: Carefully weigh out the calculated mass of SK1-IN-1 powder and place it in a sterile microcentrifuge tube.
-
Dissolution: Add the corresponding volume of anhydrous DMSO to the tube. Vortex thoroughly for 2-3 minutes. If full dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes.[4]
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. This is critical to prevent degradation from multiple freeze-thaw cycles.[7]
-
Storage: Label aliquots clearly and store them at -80°C.
-
Working Solution Preparation: On the day of the experiment, thaw one aliquot. Prepare serial dilutions from this stock using complete cell culture medium. Always add the DMSO stock to the medium (not the other way around) and mix well after each dilution step. Use immediately.
Protocol 2: In Vitro Cell Proliferation Assay (WST-1/MTT)
Objective: To determine the effect of SK1-IN-1 on cell proliferation and calculate an IC₅₀ value.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. In the outer wells, add 100 µL of sterile PBS to reduce edge effects.[14]
-
Adhesion: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
-
Compound Treatment: Prepare a series of 2X concentrated SK1-IN-1 dilutions in complete medium. Remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions to achieve the final 1X concentration. Include "vehicle-only" control wells (containing the same final DMSO concentration as the highest drug dose) and "untreated" control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Viability Measurement: Add 10 µL of WST-1 or MTT reagent to each well and incubate for 1-4 hours, following the manufacturer's instructions.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-only control wells (% Viability = (Abs_treated / Abs_vehicle) * 100).
-
Plot the % Viability against the log of the inhibitor concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.
-
Protocol 3: Western Blot for p-FAK (Target Engagement)
Objective: To verify that SK1-IN-1 is inhibiting its target pathway in cells.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with SK1-IN-1 at 1X and 10X the determined IC₅₀ for a shorter duration (e.g., 2-6 hours), including a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against phosphorylated FAK (p-FAK) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Self-Validation (Stripping and Re-probing): To ensure observed changes are not due to overall protein degradation, strip the membrane and re-probe for total FAK and a loading control (e.g., β-actin or GAPDH). A decrease in the p-FAK/Total FAK ratio confirms specific target engagement.[12]
Section 4: Data & Pathway Visualization
Data Tables
Table 1: Physicochemical and In Vitro Properties of SK1-IN-1
| Property | Value | Source(s) |
| Molecular Weight | 398.50 g/mol | [5] |
| CAS Number | 1218816-71-7 | [4][5] |
| Target | Sphingosine Kinase 1 (SPHK1) | [4][5] |
| IC₅₀ | 58 nM | [4][5] |
| Solubility | ||
| DMSO | ≥ 100 mg/mL (≥ 250.94 mM) | [5][6] |
Table 2: Example Formulations for SK1-IN-1 Administration
| Application | Formulation Vehicle | Max Concentration | Source(s) |
| In Vitro | DMSO (for stock); Cell Culture Medium | Stock: ≥ 100 mM; Working: <0.5% DMSO | [4][5] |
| In Vivo (Oral) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 3.3 mg/mL (≥ 8.28 mM) | [4] |
| In Vivo (Oral) | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (≥ 6.27 mM) | [5] |
| In Vivo (Oral) | 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (≥ 6.27 mM) | [5] |
Note: In vivo formulations may require optimization based on specific experimental conditions and animal models.
Diagrams
Diagram 1: SPHK1 Signaling Pathway and Point of Inhibition
Caption: The SPHK1 pathway and the inhibitory action of SK1-IN-1.
// Nodes Hypothesis [label="Hypothesis Generation"]; Exp_Design [label="Experimental Design\n(Controls, Dose, Time)"]; QC1 [label="QC: Prepare Fresh\nSK1-IN-1 Solutions", shape=diamond, fillcolor="#FBBC05"]; Execution [label="Experiment Execution\n(e.g., Cell Treatment)"]; QC2 [label="QC: Monitor Cell Health\n& Adherence", shape=diamond, fillcolor="#FBBC05"]; Data_Collection [label="Data Collection\n(e.g., Plate Reading, Imaging)"]; Target_Validation [label="Target Engagement Validation\n(e.g., p-FAK Western Blot)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis & Stats"]; Conclusion [label="Conclusion & Next Steps"];
// Edges Hypothesis -> Exp_Design; Exp_Design -> QC1; QC1 -> Execution; Execution -> QC2; QC2 -> Data_Collection; Data_Collection -> Target_Validation [style=dashed, label="Crucial Validation Step"]; Data_Collection -> Analysis; Target_Validation -> Analysis; Analysis -> Conclusion; }
Sources
- 1. Design, Synthesis and Analysis of Novel Sphingosine Kinase-1 Inhibitors to Improve Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upregulation of Sphingosine Kinase 1 in Response to Doxorubicin Generates an Angiogenic Response via Stabilization of Snail - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SK1-IN-1 | Highly effective SPHK1 inhibitor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A novel role of sphingosine kinase-1 in the invasion and angiogenesis of VHL mutant clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sphingosine kinase 1 as an anticancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Cell Culture Protocols [cellbiologics.com]
Validation & Comparative
Choosing the Right Tool: A Comparative Guide to SPHK1 Inhibitors SK1-IN-1 and SKI-II
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Sphingosine Kinase 1 in Cellular Signaling
Sphingosine kinase 1 (SPHK1) is a pivotal enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of the pro-apoptotic lipid sphingosine to the pro-survival signaling molecule sphingosine-1-phosphate (S1P). This enzymatic conversion acts as a critical switch in the "sphingolipid rheostat," determining cell fate by balancing the levels of pro-death and pro-life signaling molecules.[1][2] Dysregulation of SPHK1 activity is implicated in a multitude of pathological conditions, including cancer, inflammation, and fibrosis, making it a compelling therapeutic target.[2][3] Consequently, the development of potent and selective SPHK1 inhibitors is of paramount interest for both basic research and clinical applications.
This guide provides an in-depth, objective comparison of two widely used SPHK1 inhibitors: SK1-IN-1 and SKI-II. We will delve into their mechanisms of action, potency, selectivity, and provide supporting experimental data to assist researchers in making an informed decision for their specific experimental needs.
The SPHK1/S1P Signaling Axis
The SPHK1/S1P signaling pathway is integral to numerous cellular processes. Upon its formation by SPHK1, S1P can act intracellularly or be secreted to activate a family of five G protein-coupled receptors (S1PR1-5) on the cell surface, initiating downstream signaling cascades that regulate cell proliferation, survival, migration, and angiogenesis.
Caption: Simplified diagram of the SPHK1 signaling pathway.
Head-to-Head Comparison: SK1-IN-1 vs. SKI-II
| Feature | SK1-IN-1 | SKI-II |
| Target(s) | Selective SPHK1 | Dual SPHK1/SPHK2 and Dihydroceramide Desaturase-1 (Des1) |
| Potency (IC50/Ki) | IC50: 58 nM for SPHK1[4] | IC50: ~35-78 µM for SK1, ~20-45 µM for SK2[4][5][6]Ki: 16 µM for SK1, 0.3 µM for Des1[7] |
| Mechanism of Action | Competitive inhibitor of SPHK1[8] | Non-ATP-competitive inhibitor of SPHK1[9][10]; Induces proteasomal and lysosomal degradation of SPHK1[4]; Noncompetitive inhibitor of Des1[5][11] |
| Selectivity | High selectivity for SPHK1 over SPHK2 and other kinases[8] | Inhibits both SPHK1 and SPHK2; Potent off-target inhibition of Des1[5][7][11] |
| Cellular Effects | Decreased S1P levels, induction of apoptosis, and reduced cell proliferation in cancer cells.[12] | Decreased S1P levels, accumulation of dihydroceramides, cell cycle arrest, autophagy, and apoptosis.[5][11][13] |
| In Vivo Activity | Orally bioavailable with moderate half-life in rats.[14] | Orally bioavailable and has shown anti-tumor activity in vivo.[15] |
In-Depth Inhibitor Profiles
SK1-IN-1: The Selective SPHK1 Antagonist
SK1-IN-1 is a potent and highly selective competitive inhibitor of SPHK1, with a reported IC50 of 58 nM.[4] Its high selectivity for SPHK1 over the SPHK2 isoform and a panel of other protein kinases makes it an excellent tool for dissecting the specific roles of SPHK1 in cellular processes.[8]
Causality in Experimental Choices: The primary reason to choose SK1-IN-1 is when the experimental goal is to specifically interrogate the consequences of SPHK1 inhibition without confounding effects from inhibiting SPHK2 or other enzymes. Its competitive mechanism of action means that its effects can be overcome by high concentrations of the substrate, sphingosine, a useful experimental control.
SKI-II: The Dual SPHK and Des1 Inhibitor
SKI-II was one of the first-generation SPHK inhibitors and has been widely used in the literature. It acts as a dual inhibitor of both SPHK1 and SPHK2, with reported IC50 values in the micromolar range.[4][5][6] Its mechanism is distinct from SK1-IN-1, as it is a non-ATP-competitive inhibitor and has been shown to induce the proteasomal and lysosomal degradation of the SPHK1 protein.[4]
A Critical Caveat: The Off-Target Effect on Des1: A crucial consideration when using SKI-II is its potent off-target activity against dihydroceramide desaturase-1 (Des1), the enzyme responsible for converting dihydroceramide to ceramide in the de novo sphingolipid synthesis pathway.[5][11] The inhibitory constant (Ki) of SKI-II for Des1 is approximately 0.3 µM, making it a more potent inhibitor of Des1 than of SPHK1 (Ki ≈ 16 µM).[7] This off-target inhibition leads to the accumulation of dihydroceramides, which can independently induce cell cycle arrest and autophagy.[5][11][13] Therefore, attributing the cellular effects of SKI-II solely to SPHK1 inhibition can be misleading.
Experimental Protocols for Inhibitor Validation
To ensure the validity of experimental results, it is crucial to perform rigorous in vitro and cell-based assays.
In Vitro SPHK1 Kinase Activity Assay
This assay directly measures the enzymatic activity of recombinant SPHK1 and is essential for determining the IC50 of an inhibitor.
Objective: To quantify the potency of SK1-IN-1 and SKI-II in inhibiting recombinant human SPHK1.
Materials:
-
Recombinant Human SPHK1 (e.g., from R&D Systems, Cat # 5536-SK)[16]
-
NBD-Sphingosine (fluorescent substrate)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl2, pH 7.4)
-
Inhibitors (SK1-IN-1, SKI-II) serially diluted in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Caption: Workflow for determining inhibitor IC50 using a fluorescence-based kinase assay.
Procedure:
-
In a 96-well plate, add 1 µL of serially diluted inhibitor or DMSO vehicle control.
-
Add a mixture of recombinant SPHK1 and NBD-sphingosine to each well.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a solution of ATP.
-
Incubate for 30-60 minutes at 37°C.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the NBD fluorophore.
-
Plot the fluorescence signal against the inhibitor concentration to determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Objective: To determine the effect of SK1-IN-1 and SKI-II on the viability of a chosen cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well tissue culture plate
-
SK1-IN-1 and SKI-II
-
MTT solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[14]
-
Treat the cells with various concentrations of SK1-IN-1, SKI-II, or a vehicle control (DMSO) for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14]
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 for each inhibitor.
Conclusion: Making an Informed Choice
The selection between SK1-IN-1 and SKI-II should be guided by the specific research question.
-
Choose SK1-IN-1 when the goal is to specifically investigate the role of SPHK1. Its high potency and selectivity make it the superior choice for target validation studies and for elucidating the precise functions of SPHK1-mediated signaling.
-
Choose SKI-II with caution and with a full understanding of its polypharmacology. While it does inhibit SPHK1, its potent off-target inhibition of Des1 complicates the interpretation of experimental results.[5][7][11] Researchers using SKI-II should include appropriate controls, such as a selective SPHK1 inhibitor like SK1-IN-1 or PF-543, and measure dihydroceramide levels to dissect the on-target versus off-target effects. The dual inhibitory nature of SKI-II on SPHK1 and Des1 may, however, be of interest in certain therapeutic contexts where targeting multiple nodes in the sphingolipid pathway could be beneficial.
References
-
Cingolani, F., et al. (2014). Inhibition of dihydroceramide desaturase activity by the sphingosine kinase inhibitor SKI II. Journal of Lipid Research, 55(8), 1711-1720. [Link]
-
Cingolani, F., et al. (2014). Inhibition of dihydroceramide desaturase activity by the sphingosine kinase inhibitor SKI II. ResearchGate. [Link]
-
Cingolani, F., et al. (2014). Inhibition of dihydroceramide desaturase activity by the sphingosine kinase inhibitor SKI II[S]. Journal of Lipid Research. [Link]
-
Sousa, E., et al. (2023). Targeting sphingolipid metabolism with the sphingosine kinase inhibitor SKI-II overcomes hypoxia-induced chemotherapy resistance in glioblastoma cells: effects on cell death, self-renewal, and invasion. National Institutes of Health. [Link]
-
protocols.io (2023). MTT (Assay protocol). protocols.io. [Link]
-
Paugh, S. W., et al. (2008). A selective sphingosine kinase 1 inhibitor integrates multiple molecular therapeutic targets in human leukemia. Blood, 112(4), 1382-1391. [Link]
-
National Center for Biotechnology Information (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
Lee, H., et al. (2021). Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network. Journal of Medicinal Chemistry, 64(20), 14791-14829. [Link]
-
Gao, P., et al. (2012). Characterization of Isoenzyme-Selective Inhibitors of Human Sphingosine Kinases. PLOS ONE, 7(9), e44543. [Link]
-
Zhang, L., et al. (2021). Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases. Frontiers in Immunology, 12, 758315. [Link]
-
ACS Publications (2022). Identification of Sphingosine Kinase-1 Inhibitors from Bioactive Natural Products Targeting Cancer Therapy. ACS Omega. [Link]
-
Pitman, M. R., et al. (2015). A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties. Oncotarget, 6(9), 7065-7079. [Link]
-
BPS Bioscience (n.d.). SPHK1 Assay Kit Sphingosine kinase 78026. BPS Bioscience. [Link]
-
protocols.io (2023). In vitro kinase assay. protocols.io. [Link]
-
Salama, M. F., et al. (2017). A novel role of sphingosine kinase-1 in the invasion and angiogenesis of VHL mutant clear cell renal cell carcinoma. The FASEB Journal, 31(8), 3219-3230. [Link]
-
Al-Lahham, R., et al. (2022). Targeting sphingosine kinase 1 (SK1) enhances oncogene-induced senescence through ceramide synthase 2 (CerS2). Cell Death & Disease, 13(1), 79. [Link]
-
National Center for Biotechnology Information (2016). Rapid and reversible knockdown of endogenous proteins by peptide-directed lysosomal degradation. PMC. [Link]
-
National Center for Biotechnology Information (2021). Protocol for quantification of the lysosomal degradation of extracellular proteins into mammalian cells. PMC. [Link]
-
Tomihari, A., et al. (2021). Protocol for quantification of the lysosomal degradation of extracellular proteins into mammalian cells. STAR Protocols, 2(4), 100975. [Link]
-
Gandy, K. A., et al. (2015). Proteasomal degradation of sphingosine kinase 1 and inhibition of dihydroceramide desaturase by the sphingosine kinase inhibitors, SKi or ABC294640, induces growth arrest in androgen-independent LNCaP-AI prostate cancer cells. Oncotarget, 6(24), 20439-20451. [Link]
-
Alshaker, H., et al. (2014). Sphingosine kinase 1 as an anticancer therapeutic target. Cancer Biology & Therapy, 15(8), 1031-1038. [Link]
-
National Center for Biotechnology Information (2011). Proteasomes: Isolation and Activity Assays. PMC. [Link]
-
bioRxiv (2019). Signature activities of 20S proteasome include degradation of the ubiquitin-tag with the protein under hypoxia. bioRxiv. [Link]
-
National Center for Biotechnology Information (2011). Proteasomes: Isolation and Activity Assays. PMC. [Link]
-
ResearchGate (n.d.). SK kinetics and inhibition. A) The activities of SK1 (•) and SK2 ( ). ResearchGate. [Link]
-
PubMed (2025). Sphingosine kinase SPHK-1 maintains sphingolipid metabolism to protect lysosome membrane integrity in C. elegans. PubMed. [Link]
-
ResearchGate (2025). Sphingosine Kinase 1 is Involved in Triglyceride Breakdown by Maintaining Lysosomal Integrity in Brown Adipocytes. ResearchGate. [Link]
-
National Center for Biotechnology Information (2013). Targeting Sphingosine Kinases for the Treatment of Cancer. PMC. [Link]
-
ResearchGate (n.d.). Molecular characterization of SK1 and SK2.a, Subcellular localization... ResearchGate. [Link]
-
National Institutes of Health (2022). The Tumorigenic Effect of Sphingosine Kinase 1 and Its Potential Therapeutic Target. NIH. [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. The Tumorigenic Effect of Sphingosine Kinase 1 and Its Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of dihydroceramide desaturase activity by the sphingosine kinase inhibitor SKI II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Isoenzyme-Selective Inhibitors of Human Sphingosine Kinases | PLOS One [journals.plos.org]
- 7. Targeting sphingolipid metabolism with the sphingosine kinase inhibitor SKI-II overcomes hypoxia-induced chemotherapy resistance in glioblastoma cells: effects on cell death, self-renewal, and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Sphingosine Kinase Inhibitor (SKI-II) - Echelon Biosciences [echelon-inc.com]
- 11. researchgate.net [researchgate.net]
- 12. A selective sphingosine kinase 1 inhibitor integrates multiple molecular therapeutic targets in human leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Inhibition of dihydroceramide desaturase activity by the sphingosine kinase inhibitor SKI II[S] | Semantic Scholar [semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. SKI II | S1P Receptor | Wnt/beta-catenin | Apoptosis | TargetMol [targetmol.com]
- 16. resources.rndsystems.com [resources.rndsystems.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
